molecular formula C12H15N3O5 B14948066 Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-1H-pyrazole-4-carboxylate

Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-1H-pyrazole-4-carboxylate

Cat. No.: B14948066
M. Wt: 281.26 g/mol
InChI Key: AOFQYLDGNUHVMJ-LPBBDHJYSA-N
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Description

Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[321]oct-2-YL]-1H-pyrazole-4-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[321]oct-2-YL]-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of catalysts, specific temperature controls, and purification techniques such as chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Properties

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C12H15N3O5/c1-2-18-11(17)6-4-15(14-10(6)13)7-3-8(16)12-19-5-9(7)20-12/h4,7,9,12H,2-3,5H2,1H3,(H2,13,14)/t7-,9+,12+/m0/s1

InChI Key

AOFQYLDGNUHVMJ-LPBBDHJYSA-N

Isomeric SMILES

CCOC(=O)C1=CN(N=C1N)[C@H]2CC(=O)[C@@H]3OC[C@H]2O3

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C2CC(=O)C3OCC2O3

Origin of Product

United States

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